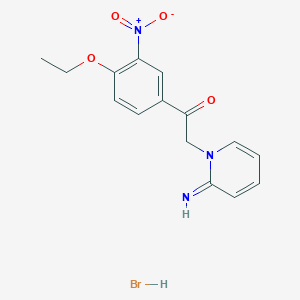![molecular formula C22H25N3O4 B6016199 4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE](/img/structure/B6016199.png)
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes an allyl group, a hydroxyl group, and a hydrazino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 3-allyl-2-hydroxybenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The hydrazone group can be reduced to form the corresponding amine.
Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its hydrazone group.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
- **Poly
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-6-16-7-5-8-17(22(16)28)15-23-25-21(27)14-13-20(26)24-18-9-11-19(12-10-18)29-4-2/h3,5,7-12,15,28H,1,4,6,13-14H2,2H3,(H,24,26)(H,25,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNTQVBQUCHHK-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC(=C2O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-4-(3-methylphenyl)-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016123.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B6016127.png)

![7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6016140.png)

![N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide](/img/structure/B6016163.png)
![2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6016174.png)

![3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6016189.png)
![4-[[3-(2-Hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol](/img/structure/B6016195.png)
![N,N-diethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6016203.png)
![1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B6016207.png)
![2-[1-cyclopentyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol](/img/structure/B6016226.png)
![3-[(3-ethoxy-4-hydroxy-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6016232.png)
